N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide
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Overview
Description
The compound “N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, a chromenone group, and a dimethoxyphenyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Chromenones are a type of organic compound with a fused ring structure containing an oxygen atom. The dimethoxyphenyl group consists of a benzene ring with two methoxy (OCH3) groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromenone ring system, a benzamide group, and a dimethoxyphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Assessment of Cellular Proliferation
A study evaluated a cellular proliferative marker, closely related to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide, for its safety and potential in imaging tumor proliferation by PET in patients with malignant neoplasms. The study found significant correlations between tumor uptake of the marker and Ki-67, indicating its promise for evaluating the proliferative status of solid tumors. The relatively small absorbed doses to normal organs allow for safe administration, suggesting its utility in clinical trials (Dehdashti et al., 2013).
Molecular Characterization and Biological Activity
Another research aimed to characterize and investigate a molecule similar to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide as a novel selective COX-2 inhibitor. The study provided insights into the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
Development of Synthetic Routes
Research on developing a practical and scalable synthetic route to a novel If channel inhibitor highlighted the efficient synthesis of a compound closely related to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide. This work demonstrated an improved overall yield without the need for purification by column chromatography, indicating the feasibility for large-scale production (Yoshida et al., 2014).
Antitumor Activities
A study on 2-phenylbenzothiazoles, structurally similar to the compound , discovered potent and selective in vitro antitumor properties. This compound exhibited exquisitely potent antiproliferative activity against cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment (Mortimer et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-19-12-9-15(13-20(19)30-2)21-22(27)17-5-3-4-6-18(17)31-24(21)26-23(28)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFSIRVKZMXJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide |
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